Fgfr4-IN-7

Description

Structure

3D Structure

Properties

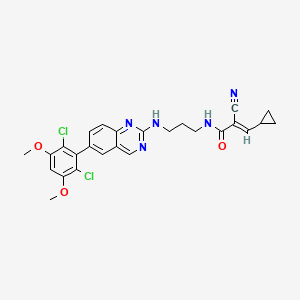

Molecular Formula |

C26H25Cl2N5O3 |

|---|---|

Molecular Weight |

526.4 g/mol |

IUPAC Name |

(E)-2-cyano-3-cyclopropyl-N-[3-[[6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl]amino]propyl]prop-2-enamide |

InChI |

InChI=1S/C26H25Cl2N5O3/c1-35-20-12-21(36-2)24(28)22(23(20)27)16-6-7-19-18(11-16)14-32-26(33-19)31-9-3-8-30-25(34)17(13-29)10-15-4-5-15/h6-7,10-12,14-15H,3-5,8-9H2,1-2H3,(H,30,34)(H,31,32,33)/b17-10+ |

InChI Key |

CZQWRNOUWJSJHW-LICLKQGHSA-N |

Isomeric SMILES |

COC1=CC(=C(C(=C1Cl)C2=CC3=CN=C(N=C3C=C2)NCCCNC(=O)/C(=C/C4CC4)/C#N)Cl)OC |

Canonical SMILES |

COC1=CC(=C(C(=C1Cl)C2=CC3=CN=C(N=C3C=C2)NCCCNC(=O)C(=CC4CC4)C#N)Cl)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Architectonics of FGFR4 Inhibition: A Technical Guide

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a molecule designated "Fgfr4-IN-7". Therefore, this document provides a comprehensive overview of the mechanism of action of Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors in general, based on established research in the field. The experimental protocols and data presented are representative of those used to characterize FGFR4 inhibitors.

Introduction to FGFR4 and Its Role in Disease

Fibroblast Growth Factor Receptor 4 (FGFR4) is a member of the receptor tyrosine kinase (RTK) family.[1][2] Upon binding with its primary ligand, Fibroblast Growth Factor 19 (FGF19), FGFR4 undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events.[3][4] This signaling pathway is crucial for various physiological processes, including bile acid metabolism, tissue repair, and cell growth and differentiation.[3][4][5] However, aberrant activation of the FGF19-FGFR4 axis has been implicated as a driver in the progression of several cancers, particularly hepatocellular carcinoma (HCC) and certain solid tumors.[6][7][8] This oncogenic potential makes FGFR4 an attractive target for therapeutic intervention.

The FGFR4 Signaling Cascade: Mechanism of Action of Inhibitors

FGFR4 inhibitors are designed to block the receptor's kinase activity, thereby abrogating the downstream signaling pathways that promote tumor growth. The primary mechanism of action for most small molecule FGFR4 inhibitors is competitive binding to the ATP-binding pocket of the FGFR4 kinase domain. This prevents the transfer of phosphate from ATP to tyrosine residues on the receptor and its substrates, effectively halting the signal transduction cascade.

The key signaling pathways downstream of FGFR4 that are affected by its inhibition include:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation.[3] Inhibition of FGFR4 prevents the activation of FRS2, which in turn blocks the recruitment of GRB2 and the subsequent activation of the RAS-MAPK cascade.[7]

-

PI3K-AKT-mTOR Pathway: This pathway is critical for cell survival and growth.[3] By inhibiting FGFR4, the activation of the PI3K-AKT pathway is suppressed, leading to decreased cell survival and proliferation.[7]

-

PLCγ Pathway: Activation of PLCγ by FGFR4 leads to the generation of second messengers that can influence various cellular processes, including proliferation.[3][7]

Below is a diagram illustrating the FGFR4 signaling pathway and the point of intervention for a typical FGFR4 inhibitor.

Experimental Protocols for Characterizing FGFR4 Inhibitors

The evaluation of a novel FGFR4 inhibitor involves a series of biochemical and cell-based assays to determine its potency, selectivity, and mechanism of action.

Biochemical Kinase Assay

Objective: To determine the direct inhibitory activity of a compound against the isolated FGFR4 kinase domain.

Methodology: A common method is the ADP-Glo™ Kinase Assay.[2][9]

-

Reaction Setup: Recombinant human FGFR4 enzyme is incubated with a specific substrate (e.g., poly(E,Y)4:1) and ATP in a kinase buffer.

-

Inhibitor Addition: The test compound (e.g., a generic FGFR4 inhibitor) is added at various concentrations.

-

Kinase Reaction: The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).

-

ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

ADP to ATP Conversion: Kinase Detection Reagent is added to convert the ADP generated by the kinase reaction into ATP.

-

Luminescence Detection: The newly synthesized ATP is measured using a luciferase/luciferin reaction, which produces a luminescent signal proportional to the ADP generated and thus the kinase activity.

-

Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Cellular Phospho-FGFR4 Assay

Objective: To assess the ability of an inhibitor to block FGFR4 autophosphorylation in a cellular context.

Methodology:

-

Cell Culture: A cell line with high FGFR4 expression (e.g., Huh7 hepatocellular carcinoma cells) is cultured.

-

Serum Starvation: Cells are serum-starved to reduce basal receptor activation.

-

Inhibitor Treatment: Cells are pre-incubated with the test inhibitor at various concentrations.

-

Ligand Stimulation: Cells are stimulated with FGF19 to induce FGFR4 phosphorylation.

-

Cell Lysis: Cells are lysed to extract proteins.

-

Western Blotting or ELISA: The levels of phosphorylated FGFR4 (pFGFR4) and total FGFR4 are determined using specific antibodies.

-

Data Analysis: The EC50 value, the concentration of the inhibitor that causes a 50% reduction in pFGFR4 levels, is determined.

Cell Proliferation Assay

Objective: To evaluate the effect of the FGFR4 inhibitor on the proliferation of cancer cells dependent on FGFR4 signaling.

Methodology:

-

Cell Seeding: Cancer cells with high FGFR4 expression are seeded in 96-well plates.

-

Inhibitor Treatment: Cells are treated with a range of concentrations of the FGFR4 inhibitor.

-

Incubation: Cells are incubated for a period of time (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a reagent such as WST-1 or CellTiter-Glo®, which quantifies metabolically active cells.

-

Data Analysis: The GI50 (concentration for 50% growth inhibition) is calculated.

Quantitative Data for Representative FGFR4 Inhibitors

As "this compound" is not documented, the following table presents hypothetical data for a representative selective FGFR4 inhibitor to illustrate the typical quantitative metrics obtained during characterization.

| Assay Type | Target/Cell Line | Parameter | Value (nM) |

| Biochemical Assay | |||

| FGFR4 Kinase Assay | Recombinant FGFR4 | IC50 | 1.5 |

| FGFR1 Kinase Assay | Recombinant FGFR1 | IC50 | >1000 |

| FGFR2 Kinase Assay | Recombinant FGFR2 | IC50 | >1000 |

| FGFR3 Kinase Assay | Recombinant FGFR3 | IC50 | >1000 |

| Cellular Assays | |||

| pFGFR4 Assay | Huh7 cells | EC50 | 15 |

| Cell Proliferation | Huh7 cells | GI50 | 50 |

| Cell Proliferation | SW620 cells (low FGFR4) | GI50 | >5000 |

Logical Relationships in FGFR4 Inhibition

The therapeutic rationale for FGFR4 inhibition is based on a clear logical relationship between target engagement and cellular response in FGFR4-dependent cancers.

Conclusion

While specific details for "this compound" are unavailable, the established mechanisms of FGFR4 signaling and its inhibition provide a robust framework for understanding how novel therapeutic agents targeting this receptor exert their anti-tumor effects. The development of potent and selective FGFR4 inhibitors relies on a systematic evaluation of their biochemical and cellular activities, with the ultimate goal of translating this targeted inhibition into meaningful clinical outcomes for patients with FGFR4-driven malignancies.

References

- 1. Reactome | Signaling by FGFR4 [reactome.org]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. What are FGFR4 modulators and how do they work? [synapse.patsnap.com]

- 4. What are FGFR4 agonists and how do they work? [synapse.patsnap.com]

- 5. Role of fibroblast growth factor receptor 4 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FGFR4: A promising therapeutic target for breast cancer and other solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The impact of FGF19/FGFR4 signaling inhibition in antitumor activity of multi-kinase inhibitors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. promega.com [promega.com]

In-Depth Technical Guide: BLU9931, a Potent and Selective Irreversible Inhibitor of FGFR4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of BLU9931, a highly selective and irreversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting FGFR4.

Chemical Identity and Structure

BLU9931 is a synthetic organic small molecule designed to selectively target and covalently bind to FGFR4. Its chemical structure allows for high potency and selectivity over other members of the FGFR family.

Table 1: Chemical Identifiers for BLU9931

| Identifier | Value |

| IUPAC Name | N-(2-((6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl)amino)-3-methylphenyl)acrylamide |

| SMILES | C=CC(NC1=CC=CC(C)=C1NC2=NC=C3C=C(C4=C(Cl)C(OC)=CC(OC)=C4Cl)C=CC3=N2)=O |

| InChI Key | TXEBNKKOLVBTFK-UHFFFAOYSA-N |

| CAS Number | 1538604-68-0 |

Physicochemical Properties

The physicochemical properties of BLU9931 are summarized in the table below. These characteristics are crucial for its formulation, delivery, and pharmacokinetic profile.

Table 2: Physicochemical Properties of BLU9931

| Property | Value |

| Molecular Formula | C₂₆H₂₂Cl₂N₄O₃ |

| Molecular Weight | 509.38 g/mol |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO |

Pharmacological Profile

BLU9931 is a potent and irreversible inhibitor of FGFR4, demonstrating significant selectivity over other FGFR family members and a wide range of other kinases.

Table 3: Pharmacological Activity of BLU9931

| Parameter | Value | Species | Assay Type |

| IC₅₀ (FGFR4) | 3 nM | Human | Enzyme Assay |

| Kd (FGFR4) | 6 nM | Human | Binding Assay |

| IC₅₀ (FGFR1) | 591 nM | Human | Enzyme Assay |

| IC₅₀ (FGFR2) | 493 nM | Human | Enzyme Assay |

| IC₅₀ (FGFR3) | 150 nM | Human | Enzyme Assay |

| EC₅₀ (Hep 3B cells) | 0.07 µM | Human | Cell Proliferation Assay |

| EC₅₀ (HuH7 cells) | 0.11 µM | Human | Cell Proliferation Assay |

| EC₅₀ (JHH7 cells) | 0.02 µM | Human | Cell Proliferation Assay |

Mechanism of Action and Signaling Pathway

BLU9931 acts as an irreversible inhibitor by forming a covalent bond with a unique cysteine residue (Cys552) located in the hinge region of the FGFR4 kinase domain. This covalent modification blocks the ATP-binding site, thereby inhibiting the kinase activity of FGFR4 and preventing the phosphorylation of its downstream substrates.

The FGFR4 signaling pathway plays a crucial role in cell proliferation, differentiation, and metabolism. Upon binding of its ligand, primarily Fibroblast Growth Factor 19 (FGF19), FGFR4 dimerizes and autophosphorylates, leading to the recruitment and phosphorylation of downstream signaling proteins such as Fibroblast Growth Factor Receptor Substrate 2 (FRS2). Phosphorylated FRS2 serves as a docking site for other signaling molecules, activating key pathways like the RAS-MAPK and PI3K-AKT cascades, which in turn promote cell growth and survival.

An In-depth Technical Guide to the Discovery and Synthesis of Fgfr4-IN-7

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery, synthesis, and preclinical evaluation of Fgfr4-IN-7, a potent and selective covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). This compound originates from a 2-amino-6-methylpyrido[2,3-d]pyrimidin-7(8H)-one scaffold and demonstrates significant promise in the context of hepatocellular carcinoma (HCC) models. This document provides a comprehensive overview of the inhibitor's mechanism of action, quantitative performance data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Introduction

The Fibroblast Growth Factor (FGF) signaling pathway plays a crucial role in cellular processes, and its dysregulation is implicated in various cancers.[1] Specifically, the FGF19-FGFR4 signaling axis has been identified as a key driver in the pathogenesis of hepatocellular carcinoma (HCC).[2][3] FGFR4, a receptor tyrosine kinase, is the predominant FGFR isoform in hepatocytes.[2] The development of selective FGFR4 inhibitors, therefore, represents a promising therapeutic strategy for HCC.[4]

This compound (also referred to as compound 1 in its primary publication) was developed as a selective, covalent inhibitor of FGFR4.[2] Its design leverages the presence of a unique cysteine residue (Cys552) in the FGFR4 kinase domain, allowing for targeted covalent modification and leading to high potency and selectivity.[2]

Discovery and Design Rationale

The development of this compound was guided by a structure-based design approach. The core scaffold, a 2-amino-6,8-dimethylpyrido[2,3-d]pyrimidin-7(8H)-one, was identified as an ATP-competitive inhibitor.[2] Strategic optimization of this scaffold led to the incorporation of a reactive moiety capable of forming a covalent bond with the non-catalytic Cys552 residue within the hinge region of FGFR4.[2] This covalent-binding mechanism contributes to the inhibitor's high potency and prolonged target engagement.[5]

The inhibitor binds to the DFG-in conformation of the FGFR4 kinase domain, a conformation in which the aspartate, phenylalanine, and glycine residues of this conserved motif are in an active state.[2] This specific binding mode, coupled with the covalent interaction, underpins the high selectivity of this compound for FGFR4 over other FGFR family members.[2]

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and preclinical efficacy.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Assay Type | IC50 (nM) | Selectivity vs. FGFR1-3 |

| pFGFR4 (cellular) | Western Blot | 9 | >100-fold |

| FGFR1 | Kinase Assay | >1000 | - |

| FGFR2 | Kinase Assay | >1000 | - |

| FGFR3 | Kinase Assay | >1000 | - |

Table 2: Preclinical Pharmacokinetics of this compound in Mice

| Parameter | Value | Units |

| Clearance (CL) | Data not available | ml/min/kg |

| Volume of Distribution (Vdss) | Data not available | L/kg |

| Half-life (t1/2) | Data not available | hours |

| Oral Bioavailability (F%) | Data not available | % |

Table 3: In Vivo Efficacy of this compound in a Hepatocellular Carcinoma Xenograft Model

| Animal Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) |

| HUH7 Xenograft | This compound (30 mg/kg) | Once daily, oral | Data not available |

Note: Specific quantitative data for pharmacokinetics and in vivo efficacy for this compound are not publicly available in the reviewed literature. The table structure is provided for when such data becomes available.

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the primary literature or its supplementary materials. However, the general synthetic scheme for related 2-amino-6-methylpyrido[2,3-d]pyrimidin-7(8H)-one derivatives has been described.[6] The synthesis typically involves the construction of the pyridopyrimidinone core followed by the introduction of the appropriate side chains, including the covalent warhead.

Cellular pFGFR4 Inhibition Assay (Western Blot)

This protocol outlines the general steps to assess the inhibition of FGFR4 phosphorylation in a cellular context.

Materials:

-

Hepatocellular carcinoma cell line (e.g., HUH7)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-pFGFR4 (Tyr642), anti-FGFR4, anti-GAPDH

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed HUH7 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for a specified time (e.g., 2 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.[7][8][9][10]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[7]

-

Incubate the membrane with the primary antibody (anti-pFGFR4) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

-

Data Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities for pFGFR4 and total FGFR4.

-

Normalize the pFGFR4 signal to the total FGFR4 signal.

-

Plot the normalized pFGFR4 levels against the concentration of this compound to determine the IC50 value.

-

In Vivo Xenograft Study

This protocol provides a general outline for evaluating the in vivo efficacy of this compound in a mouse xenograft model of HCC.[3][11][12]

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Hepatocellular carcinoma cell line (e.g., HUH7)

-

Matrigel (or similar)

-

This compound formulation for oral administration

-

Calipers for tumor measurement

-

Animal welfare and monitoring equipment

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of HUH7 cells and Matrigel into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (e.g., 30 mg/kg) or vehicle control orally to the respective groups according to the dosing schedule (e.g., once daily).

-

Tumor Measurement and Body Weight Monitoring: Measure tumor volume with calipers at regular intervals. Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Analyze the tumor growth inhibition in the treated group compared to the control group.

Visualizations

Signaling Pathway

References

- 1. selleck.co.jp [selleck.co.jp]

- 2. Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The impact of FGF19/FGFR4 signaling inhibition in antitumor activity of multi-kinase inhibitors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of novel FGFR4 inhibitors through a build-up fragment strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Targeting FGFR4 Inhibits Hepatocellular Carcinoma in Preclinical Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

A Deep Dive into the Target Selectivity and Kinase Profile of Selective FGFR4 Inhibitors

This technical guide provides a comprehensive overview of the target selectivity and kinase profile of selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors. This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology and kinase inhibitor development. While the specific compound "Fgfr4-IN-7" did not yield targeted results, this guide synthesizes data from a range of well-characterized selective FGFR4 inhibitors, providing a robust understanding of this important class of targeted therapies.

Introduction to FGFR4 and Its Role in Cancer

Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that plays a crucial role in various physiological processes.[1][2] Aberrant FGFR4 signaling, often driven by the overexpression of its ligand FGF19, is a key oncogenic driver in several cancers, most notably hepatocellular carcinoma (HCC).[3][4][5] The FGF19-FGFR4 signaling axis activation leads to downstream signaling through pathways such as RAS/RAF/MAPK and PI3K/AKT, promoting tumor cell proliferation, survival, and migration.[1][6] This makes selective inhibition of FGFR4 a promising therapeutic strategy.

Mechanism of Selective FGFR4 Inhibition

The development of selective FGFR4 inhibitors has been facilitated by a unique feature within the FGFR4 kinase domain: the presence of a cysteine residue at position 552 (Cys552).[2][3][7] This residue is not conserved in other FGFR family members (FGFR1-3), which have a tyrosine at the equivalent position.[3] This distinction allows for the design of both covalent and non-covalent inhibitors that achieve high selectivity for FGFR4.

Covalent Inhibition: Many potent and selective FGFR4 inhibitors are designed to form an irreversible covalent bond with Cys552.[3][7][8] This covalent modification permanently inactivates the kinase, leading to sustained target inhibition.

Non-covalent Inhibition: Selective non-covalent inhibitors have also been developed that exploit structural differences in the ATP-binding pocket of FGFR4 compared to other kinases.[7]

Kinase Profile and Target Selectivity

Selective FGFR4 inhibitors demonstrate a high degree of selectivity for FGFR4 over other FGFR isoforms and a broad panel of other kinases. This selectivity is critical for minimizing off-target effects and improving the therapeutic window.

| Compound | FGFR4 IC50 (nM) | Selectivity vs FGFR1 | Selectivity vs FGFR2 | Selectivity vs FGFR3 | Selectivity vs Kinome | Reference |

| INCB062079 | low nM | >250-fold | >250-fold | >250-fold | >800-fold (large panel) | [8] |

| Compound 7 | 2.6 | >100-fold | >100-fold | >100-fold | High | [7][9] |

Table 1: Kinase Inhibition Profile of Representative Selective FGFR4 Inhibitors. This table summarizes the in vitro potency and selectivity of selected FGFR4 inhibitors against other FGFR family members and the broader kinome.

Experimental Protocols

The characterization of selective FGFR4 inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.

Biochemical Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against FGFR4 and other kinases.

Methodology:

-

Recombinant human FGFR4 kinase domain is incubated with the test compound at various concentrations in a buffer containing ATP and a suitable substrate (e.g., a synthetic peptide).

-

The kinase reaction is initiated and allowed to proceed for a defined period at a specific temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (³²P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., Kinase-Glo®).

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Autophosphorylation Assay

Objective: To assess the ability of a compound to inhibit FGFR4 signaling in a cellular context.

Methodology:

-

Cancer cell lines with known FGF19-FGFR4 pathway activation (e.g., HCC cells with FGF19 amplification) are treated with the test compound at various concentrations.[8]

-

Following treatment, cells are lysed, and protein extracts are collected.

-

The phosphorylation status of FGFR4 is assessed by Western blotting using an antibody specific for phosphorylated FGFR4 (pFGFR4). Total FGFR4 levels are also measured as a loading control.

-

The inhibition of FGFR4 autophosphorylation is quantified by densitometry of the Western blot bands.

Cell Proliferation Assay

Objective: To evaluate the effect of the inhibitor on the growth of cancer cells dependent on FGFR4 signaling.

Methodology:

-

FGFR4-dependent cancer cells are seeded in 96-well plates and treated with a range of concentrations of the test compound.

-

Cells are incubated for a period of 3 to 5 days.

-

Cell viability is measured using a colorimetric or fluorometric assay, such as MTT, MTS, or CellTiter-Glo®.

-

The EC50 (half-maximal effective concentration) for growth inhibition is determined from the dose-response curve.[8]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams were generated using Graphviz (DOT language).

Caption: FGFR4 Signaling Pathway.

Caption: Kinase Inhibition Assay Workflow.

Conclusion

Selective FGFR4 inhibitors represent a promising class of targeted therapies for cancers driven by aberrant FGF19-FGFR4 signaling. Their high selectivity, achieved through targeting unique features of the FGFR4 kinase domain, translates to potent and specific inhibition of this oncogenic pathway. The experimental protocols and workflows detailed in this guide provide a framework for the robust characterization of these inhibitors, from initial biochemical screening to cellular and in vivo efficacy studies. Continued research and development in this area hold the potential to deliver significant clinical benefits to patients with FGFR4-driven malignancies.

References

- 1. Frontiers | Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression [frontiersin.org]

- 2. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. The impact of FGF19/FGFR4 signaling inhibition in antitumor activity of multi-kinase inhibitors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Approaches to selective fibroblast growth factor receptor 4 inhibition through targeting the ATP-pocket middle-hinge region - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

Fgfr4-IN-7: A Potent Inhibitor of FGFR4 Signaling in Oncogenic Contexts

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Fibroblast growth factor receptor 4 (FGFR4) has emerged as a critical oncogenic driver in a subset of cancers, most notably hepatocellular carcinoma (HCC) and rhabdomyosarcoma (RMS). The aberrant activation of the FGFR4 signaling pathway, often fueled by the overexpression of its ligand, fibroblast growth factor 19 (FGF19), presents a compelling therapeutic target. Fgfr4-IN-7, also identified in scientific literature as GNF-7, is a potent and selective small molecule inhibitor of FGFR4 kinase activity. This technical guide provides a comprehensive overview of the activity of this compound, detailing its efficacy in relevant cancer types, the experimental methodologies used to ascertain its function, and the underlying signaling pathways it modulates.

Cancer Types with Demonstrated this compound Activity

Preclinical research has primarily focused on the efficacy of this compound (GNF-7) in cancer types characterized by FGFR4 pathway activation.

Hepatocellular Carcinoma (HCC)

Hepatocellular carcinoma, the most common type of primary liver cancer, frequently exhibits amplification of the FGF19 gene, leading to the overexpression of the FGF19 protein and subsequent aberrant activation of FGFR4 signaling.[1] This FGF19-FGFR4 axis is a key driver of tumor cell proliferation and survival in this subset of HCC.[1]

Studies have demonstrated that GNF-7 is a highly potent inhibitor of FGFR4, with a reported IC50 of 4 nM in biochemical assays.[2] In cellular models of HCC, GNF-7 and its derivatives have been shown to potently suppress the proliferation of cancer cells that harbor FGFR4 activation.[2][3] The anti-tumor activity of GNF-7 in HCC extends to the inhibition of cell migration, invasion, and colony formation, underscoring its potential to impact multiple facets of cancer progression.[2]

Rhabdomyosarcoma (RMS)

Rhabdomyosarcoma is a pediatric soft tissue sarcoma where FGFR4 is also implicated as an oncogene.[4] High levels of FGFR4 expression in RMS are often driven by the PAX3-FOXO1 fusion protein, a hallmark of the more aggressive alveolar subtype of the disease.[5] While direct preclinical data for this compound in rhabdomyosarcoma is limited in the public domain, the established role of FGFR4 in this malignancy suggests that potent FGFR4 inhibitors like GNF-7 would be active. Studies with other selective FGFR4 inhibitors have shown that targeting this pathway can reduce cell proliferation in embryonal RMS and diminish cell survival in alveolar RMS.[4]

Quantitative Data Summary

The following tables summarize the available quantitative data on the activity of this compound (GNF-7) and a closely related, more potent derivative, SIJ1263, in preclinical models of cancer.

Table 1: In Vitro Biochemical and Cellular Activity of GNF-7 and SIJ1263

| Compound | Target | Assay Type | IC50/GI50 | Cell Line | Notes | Reference |

| GNF-7 | FGFR4 | Biochemical | 4 nM | - | Potent inhibition of FGFR4 kinase activity. | [2] |

| GNF-7 | - | Anti-proliferative | - | HCC cells | Strongly suppresses proliferation. | [2] |

| SIJ1263 | FGFR4 | Biochemical | < 1 nM | - | A more potent derivative of GNF-7. | [2] |

| SIJ1263 | TEL-FGFR4 V550E | Anti-proliferative | 24 nM | Ba/F3 | 80-fold more potent than BLU9931, suggesting potential to overcome drug resistance. | [2][3] |

Signaling Pathways Modulated by this compound

FGFR4 is a receptor tyrosine kinase that, upon binding to its ligand FGF19, dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote cell proliferation, survival, and migration. This compound exerts its anti-cancer effects by inhibiting the kinase activity of FGFR4, thereby blocking these downstream pathways.

Experimental Protocols

Detailed experimental protocols for the evaluation of this compound are outlined below, based on standard methodologies in the field.

FGFR4 Kinase Assay (Biochemical)

This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of the FGFR4 kinase domain.

Materials:

-

Recombinant human FGFR4 kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP

-

This compound (GNF-7)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO, followed by dilution in kinase assay buffer.

-

Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of a solution containing the FGFR4 enzyme to each well.

-

Initiate the kinase reaction by adding 2 µL of a solution containing the peptide substrate and ATP. The final ATP concentration should be at or near the Km for ATP.

-

Incubate the reaction mixture at 30°C for 1 hour.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Proliferation Assay

This assay assesses the ability of this compound to inhibit the growth of cancer cell lines that are dependent on FGFR4 signaling.

Materials:

-

HCC cell lines with known FGFR4 activation (e.g., HuH-7, JHH-7)

-

Appropriate cell culture medium and supplements

-

This compound (GNF-7)

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

-

96-well clear bottom, white-walled plates

Procedure:

-

Seed HCC cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the various concentrations of the inhibitor or vehicle control.

-

Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

-

After the incubation period, assess cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol. This assay measures ATP levels, which correlate with the number of viable cells.

-

Measure luminescence using a plate reader.

-

Calculate the percent growth inhibition for each concentration and determine the GI50 (concentration for 50% growth inhibition) value.

In Vivo Xenograft Model

This model evaluates the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID or nude mice)

-

HCC cell line with FGFR4 activation (e.g., HuH-7)

-

Matrigel or other appropriate vehicle for cell injection

-

This compound (GNF-7) formulated for oral or intraperitoneal administration

-

Vehicle control for the inhibitor

Procedure:

-

Subcutaneously inject a suspension of HCC cells and Matrigel into the flank of each mouse.

-

Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., once or twice daily by oral gavage).

-

Measure tumor volume using calipers at regular intervals (e.g., every 2-3 days).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).

-

Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

Conclusion

This compound (GNF-7) is a potent and selective inhibitor of FGFR4 with demonstrated preclinical activity in hepatocellular carcinoma models driven by aberrant FGFR4 signaling. Its ability to inhibit key cellular processes such as proliferation, migration, and invasion highlights its therapeutic potential. Further investigation, particularly in in vivo models of both HCC and rhabdomyosarcoma, is warranted to fully elucidate its clinical promise. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers dedicated to advancing the development of targeted therapies against FGFR4-dependent cancers.

References

- 1. Targeting Wild-Type and Mutationally Activated FGFR4 in Rhabdomyosarcoma with the Inhibitor Ponatinib (AP24534) | PLOS One [journals.plos.org]

- 2. Anti-cancer effects of 3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one derivatives on hepatocellular carcinoma harboring FGFR4 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. FGFR4 blockade exerts distinct anti-tumorigenic effects in human embryonal versus alveolar rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FGF7–FGFR2 autocrine signaling increases growth and chemoresistance of fusion‐positive rhabdomyosarcomas - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of a Representative FGFR4 Inhibitor

Disclaimer: No specific small molecule inhibitor with the designation "Fgfr4-IN-7" was found in publicly available scientific literature. Therefore, this guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of a well-characterized, selective FGFR4 inhibitor, BLU-554 (Fisogatinib), as a representative example to fulfill the user's request for an in-depth technical guide.

This document is intended for researchers, scientists, and drug development professionals interested in the preclinical and clinical profile of selective FGFR4 inhibitors.

Introduction to FGFR4 and Its Inhibition

Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that plays a crucial role in various physiological processes, including bile acid metabolism, and has been implicated as an oncogenic driver in several cancers, particularly hepatocellular carcinoma (HCC).[1][2] Dysregulation of the FGF19-FGFR4 signaling axis is a key factor in the development and progression of a subset of HCC.[3][4] Selective inhibition of FGFR4 represents a promising therapeutic strategy for these cancers.

BLU-554 (Fisogatinib) is a potent and selective, irreversible small-molecule inhibitor of FGFR4.[5] It has been investigated in clinical trials for the treatment of advanced HCC with FGF19 overexpression.

Pharmacodynamics

The pharmacodynamics of an FGFR4 inhibitor like BLU-554 are characterized by its ability to modulate the FGFR4 signaling pathway and exert anti-tumor effects in FGFR4-dependent cancer models.

Mechanism of Action

FGFR4 inhibitors typically bind to the ATP-binding pocket of the FGFR4 kinase domain, preventing the transfer of phosphate from ATP to its substrates.[5] This inhibition blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways.

Upon ligand (FGF19) binding, FGFR4 dimerizes and autophosphorylates, leading to the recruitment and phosphorylation of downstream signaling proteins such as Fibroblast Growth Factor Receptor Substrate 2 (FRS2).[4] Phosphorylated FRS2 then serves as a docking site for adaptor proteins like GRB2, which in turn activate the RAS-MAPK and PI3K-AKT signaling cascades.[4] These pathways are critical for cell proliferation, survival, and migration.[5][6]

In Vitro Activity

The in vitro potency of FGFR4 inhibitors is typically assessed through enzymatic and cell-based assays.

| Parameter | Value | Assay Type |

| FGFR4 IC50 | Sub-nanomolar | Enzymatic Assay |

| Cellular p-FGFR4 IC50 | Low nanomolar | Western Blot in FGFR4-dependent cell lines (e.g., Hep3B, HUH-7) |

| Cell Proliferation GI50 | Low nanomolar | Cell viability assays (e.g., CellTiter-Glo) in FGFR4-dependent cell lines |

Note: Specific values for BLU-554 are proprietary to the manufacturer, but literature suggests potency in the low nanomolar range.

In Vivo Pharmacodynamics and Efficacy

In vivo studies in xenograft models of HCC with FGF19 amplification demonstrate the anti-tumor activity of selective FGFR4 inhibitors.

| Model | Dosing Regimen | Tumor Growth Inhibition (%) | Biomarker Modulation |

| HCC Xenograft (e.g., HUH-7) | Oral, once daily | Significant | Reduction in p-FGFR4, p-ERK, and induction of apoptosis markers (e.g., cleaved caspase-3) |

Pharmacokinetics

The pharmacokinetic profile of a drug determines its absorption, distribution, metabolism, and excretion (ADME). For an orally administered FGFR4 inhibitor like BLU-554, these parameters are crucial for establishing a safe and effective dosing regimen.

| Parameter | Observation in Preclinical Species (e.g., Mouse, Rat) |

| Absorption | Rapidly absorbed after oral administration. |

| Distribution | Moderate to high volume of distribution. |

| Metabolism | Primarily hepatic metabolism. |

| Excretion | Predominantly through feces. |

| Oral Bioavailability | Moderate to good. |

| Plasma Half-life | Sufficient for once or twice-daily dosing. |

Note: Specific quantitative pharmacokinetic parameters for BLU-554 are not publicly available and would be detailed in regulatory filings.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacokinetics and pharmacodynamics of a selective FGFR4 inhibitor.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against the FGFR4 enzyme.

Materials:

-

Recombinant human FGFR4 kinase domain

-

ATP

-

Poly(Glu, Tyr) 4:1 substrate

-

Test compound (e.g., BLU-554)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add the recombinant FGFR4 enzyme to the wells of a 384-well plate containing assay buffer.

-

Add the diluted test compound to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

-

Initiate the kinase reaction by adding a mixture of the poly(Glu, Tyr) substrate and ATP.

-

Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol.

-

Detect the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to DMSO controls.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Phospho-FGFR4 Assay

Objective: To assess the ability of the compound to inhibit FGFR4 autophosphorylation in a cellular context.

Materials:

-

FGFR4-dependent human cancer cell line (e.g., HUH-7)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

Test compound

-

Recombinant human FGF19 ligand

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-FGFR4 (p-FGFR4), anti-total-FGFR4

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Western blot equipment

Procedure:

-

Seed HUH-7 cells in 6-well plates and allow them to adhere overnight.

-

Serum-starve the cells for 4-6 hours.

-

Treat the cells with serial dilutions of the test compound for 1-2 hours.

-

Stimulate the cells with FGF19 (e.g., 100 ng/mL) for 15 minutes.

-

Wash the cells with cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary anti-p-FGFR4 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total-FGFR4 antibody as a loading control.

-

Quantify the band intensities and normalize the p-FGFR4 signal to the total FGFR4 signal.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of the compound in a preclinical animal model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

FGFR4-dependent human cancer cell line (e.g., HUH-7)

-

Matrigel

-

Test compound formulated for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Subcutaneously implant HUH-7 cells mixed with Matrigel into the flank of the mice.

-

Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and vehicle control groups.

-

Administer the test compound or vehicle orally once daily.

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.

-

Monitor the body weight of the mice as a measure of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic biomarker analysis (e.g., Western blot for p-FGFR4).

-

Analyze the tumor growth inhibition for the treatment group compared to the vehicle group.

Visualizations

FGFR4 Signaling Pathway

References

- 1. Role of fibroblast growth factor receptor 4 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FGFR4: A promising therapeutic target for breast cancer and other solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The impact of FGF19/FGFR4 signaling inhibition in antitumor activity of multi-kinase inhibitors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are FGFR4 modulators and how do they work? [synapse.patsnap.com]

- 6. What are FGFR4 agonists and how do they work? [synapse.patsnap.com]

Unveiling the Off-Target Profile of Fgfr4-IN-7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fgfr4-IN-7, also identified as Compound C3, is a covalent reversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). It was developed as a potential therapeutic agent for hepatocellular carcinoma (HCC) by targeting the FGFR4 signaling pathway, which is often dysregulated in this cancer type. This technical guide provides a comprehensive overview of the known off-target effects associated with this compound, based on available scientific literature. A key aspect of its design is the incorporation of a covalent reversible warhead, intended to enhance selectivity and potency while potentially mitigating off-target effects compared to irreversible covalent inhibitors. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.

Core Data Summary

This compound was designed based on the structure of the known FGFR4 inhibitor, BLU9931. The primary reported activity of this compound is its potent inhibition of FGFR4 with an IC50 value of 0.42 μM. Cellular mechanism studies have demonstrated that this inhibition leads to the blockage of the FGFR4 signaling pathway, ultimately inducing apoptosis in cancer cells.

Table 1: In Vitro Potency of this compound

| Target | IC50 (μM) |

| FGFR4 | 0.42 |

Note: Detailed kinome-wide off-target screening data for this compound is not publicly available in the reviewed literature. The selectivity profile against other FGFR family members (FGFR1, FGFR2, FGFR3) and other kinases has not been quantitatively reported in the accessible research.

Signaling Pathways and Experimental Workflows

To understand the context of this compound's activity and the methodologies used to characterize it, the following diagrams illustrate the FGFR4 signaling pathway and a general workflow for evaluating kinase inhibitors.

FGFR4 Signaling Pathway

Caption: Simplified FGFR4 signaling cascade initiated by FGF19 binding.

General Kinase Inhibitor Evaluation Workflow

Caption: A generalized workflow for the preclinical evaluation of kinase inhibitors.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are described in the primary literature. Below are summaries of the key methodologies.

In Vitro Kinase Inhibition Assay

The inhibitory activity of this compound against FGFR4 was likely determined using a standard in vitro kinase assay. A typical protocol involves:

-

Reagents: Recombinant human FGFR4 kinase domain, a suitable substrate (e.g., a synthetic peptide), and ATP.

-

Procedure: The kinase, substrate, and varying concentrations of the inhibitor are incubated in a buffer solution. The kinase reaction is initiated by the addition of ATP.

-

Detection: The extent of substrate phosphorylation is quantified. This can be achieved through various methods, such as radiometric assays using [γ-³²P]ATP or non-radioactive methods like fluorescence resonance energy transfer (FRET) or luminescence-based assays that measure the amount of ADP produced.

-

Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay

The effect of this compound on the proliferation of cancer cell lines (e.g., HCC cells) is a crucial step in its evaluation. A common method is the MTT or MTS assay:

-

Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: The cells are then treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).

-

MTT/MTS Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS is added to each well. Viable cells with active metabolism convert the tetrazolium salt into a colored formazan product.

-

Measurement: The absorbance of the formazan product is measured using a microplate reader.

-

Analysis: The absorbance is proportional to the number of viable cells. The GI50 (concentration for 50% growth inhibition) is then calculated.

Apoptosis Assay

To confirm that this compound induces apoptosis, a method such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is often employed:

-

Cell Treatment: Cells are treated with this compound at a specific concentration for a defined time.

-

Staining: The treated cells are harvested and stained with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and PI (a fluorescent dye that enters cells with compromised membranes, i.e., late apoptotic or necrotic cells).

-

Flow Cytometry: The stained cells are analyzed by a flow cytometer, which quantifies the number of cells in different stages: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive).

Conclusion and Future Directions

This compound is a covalent reversible inhibitor of FGFR4 that has shown pro-apoptotic activity in the context of hepatocellular carcinoma research. Its design as a covalent reversible inhibitor is a strategic approach to potentially improve selectivity and reduce off-target toxicities. However, a comprehensive understanding of its off-target profile is currently limited by the lack of publicly available, detailed kinome-wide screening data. For a complete assessment of the therapeutic potential and safety of this compound, further studies are required to elucidate its selectivity against other kinases and to establish a more detailed safety profile. Such data will be critical for guiding its further development and potential clinical application.

The Covalent Binding Mechanism of Fgfr4-IN-7 (INCB062079): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the covalent binding mechanism of Fgfr4-IN-7, a potent and selective irreversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). This compound, also known as INCB062079, has emerged as a significant tool for investigating the role of FGFR4 in various pathologies and as a potential therapeutic agent. This document details the molecular interactions, experimental validation, and downstream cellular consequences of its covalent engagement with FGFR4.

Introduction to FGFR4 and Covalent Inhibition

Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that plays a crucial role in various physiological processes, including bile acid metabolism, and has been implicated as an oncogenic driver in several cancers, notably hepatocellular carcinoma (HCC).[1][2] The development of selective inhibitors for FGFR4 is a key focus in targeted cancer therapy.

Covalent inhibitors offer a distinct therapeutic advantage by forming a stable, irreversible bond with their target protein. This leads to prolonged target engagement and can result in a more durable pharmacological effect compared to non-covalent inhibitors. This compound (INCB062079) is a prime example of such a targeted covalent inhibitor designed for high potency and selectivity towards FGFR4.[1]

The Covalent Binding Mechanism of this compound

This compound achieves its high selectivity and irreversible inhibition through a targeted covalent interaction with a specific cysteine residue within the ATP-binding pocket of FGFR4.

Key Molecular Interaction:

-

Target Residue: this compound specifically targets Cysteine 552 (Cys552) of the FGFR4 kinase domain.[1] This cysteine residue is unique to FGFR4 among the four members of the FGFR family, providing a structural basis for the inhibitor's selectivity.

-

Covalent Bond Formation: The inhibitor contains a reactive electrophilic moiety, which forms an irreversible covalent bond with the nucleophilic thiol group of the Cys552 side chain. This permanently inactivates the kinase activity of FGFR4.

References

Methodological & Application

Application Notes and Protocols for Fgfr4-IN-7 in In Vivo Studies

Note: The compound "Fgfr4-IN-7" is not a publicly recognized name in the scientific literature. The following application notes and protocols are based on data from structurally and functionally similar selective FGFR4 inhibitors that have been evaluated in preclinical in vivo studies. Researchers should use this information as a guide and optimize the dosage and protocol for their specific experimental context.

Introduction

Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that plays a crucial role in various physiological processes, including bile acid metabolism and tissue repair. Dysregulation of the FGFR4 signaling pathway, often driven by its ligand FGF19, has been implicated in the development and progression of several cancers, particularly hepatocellular carcinoma (HCC). This compound is a potent and selective inhibitor of FGFR4, designed for preclinical research to investigate the therapeutic potential of targeting the FGF19-FGFR4 axis. These application notes provide recommended dosages, experimental protocols, and relevant pathway information for the in vivo use of this compound.

Signaling Pathway

The FGF19-FGFR4 signaling cascade is a key pathway in liver homeostasis and carcinogenesis. The binding of FGF19 to a complex of FGFR4 and its co-receptor β-Klotho (KLB) on the cell surface leads to the dimerization and autophosphorylation of the FGFR4 kinase domains. This activation triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which promote cell proliferation, survival, and inhibit apoptosis.

Figure 1: Simplified FGF19-FGFR4 signaling pathway and the inhibitory action of this compound.

Recommended In Vivo Dosage

The optimal dosage of this compound can vary depending on the animal model, tumor type, and experimental endpoint. Based on preclinical studies with similar selective FGFR4 inhibitors, a range of doses has been shown to be effective and well-tolerated.

Table 1: Recommended Dosage of Selective FGFR4 Inhibitors in Mouse Models

| Compound Name (Analogue) | Dosage Range | Administration Route | Dosing Frequency | Mouse Model | Reference |

| Fisogatinib (BLU-554) | 10 mg/kg | Oral (p.o.) | Once or twice daily | FVB/NRj mice | [1][2] |

| Roblitinib (FGF401) | 10 - 100 mg/kg | Oral (p.o.) | Twice daily (b.i.d.) | Hep3B xenograft | [3] |

| BLU9931 | 30 mg/kg | Oral (p.o.) | Twice daily (b.i.d.) | Hep 3B xenograft | [4] |

| Unnamed Selective Inhibitor | 100 mg/kg | Oral (p.o.) | Twice daily (b.i.d.) | Hep3B & Huh7 xenografts | [5] |

| INCB062079 | 10 - 15 mg/kg | Oral (p.o.) | Once or twice daily | Advanced solid tumors | [6][7] |

Note: It is strongly recommended to perform a pilot study to determine the maximum tolerated dose (MTD) and optimal effective dose for your specific model.

Experimental Protocols

Preparation of this compound for Oral Administration

Materials:

-

This compound powder

-

Vehicle solution (e.g., 0.5% carboxymethylcellulose (CMC) with 1% Tween 80 in sterile water, or 20% hydroxypropyl-β-cyclodextrin (HPβCD))[4]

-

Sterile tubes

-

Vortex mixer

-

Sonicator (optional)

Protocol:

-

Weigh the required amount of this compound powder based on the desired concentration and the total volume of the dosing solution.

-

In a sterile tube, add the this compound powder.

-

Add the vehicle solution to the tube.

-

Vortex the mixture vigorously until a homogenous suspension is formed.

-

If necessary, sonicate the suspension for a short period to aid dissolution.

-

Prepare the formulation fresh daily before administration.

In Vivo Antitumor Efficacy Study in a Xenograft Model

This protocol outlines a typical workflow for evaluating the antitumor efficacy of this compound in a subcutaneous xenograft mouse model.

Figure 2: Experimental workflow for an in vivo xenograft study.

Protocol:

-

Cell Culture and Implantation:

-

Culture a suitable human cancer cell line with known FGFR4 activation (e.g., Hep3B, Huh7 for HCC).

-

Harvest the cells and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio).

-

Subcutaneously inject the cell suspension (e.g., 5 x 106 cells in 100 µL) into the flank of immunodeficient mice (e.g., NOD/SCID or nude mice).

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.

-

Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.

-

Once tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.

-

-

Treatment Administration:

-

Administer this compound or the vehicle control to the respective groups via oral gavage at the predetermined dose and schedule.

-

Continue treatment for the specified duration (e.g., 21-28 days).

-

-

Monitoring and Endpoint:

-

Monitor tumor volume and body weight of the mice 2-3 times per week.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor weight and volume.

-

A portion of the tumor can be flash-frozen for pharmacodynamic analysis (e.g., Western blot for p-FGFR4, p-ERK) and the remainder fixed in formalin for histological analysis (e.g., H&E, IHC for proliferation markers like Ki-67).

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis

To understand the relationship between drug exposure and target engagement, PK/PD studies are crucial.

Table 2: Example Pharmacokinetic Parameters of Selective FGFR4 Inhibitors

| Compound Name (Analogue) | T1/2 (half-life) | Cmax (Maximum Plasma Concentration) | Administration | Animal Model | Reference |

| Roblitinib (FGF401) | 1.4 hours | Dose-dependent | 1 mg/kg (IV), 3 mg/kg (oral) | C57BL/6 mice | [3] |

| Unnamed Selective Inhibitor | - | High at 2.5-100 mg/kg | Single oral dose | Huh7 tumor-bearing mice | [5] |

Pharmacodynamic Analysis:

-

Target Engagement: Measure the levels of phosphorylated FGFR4 (p-FGFR4) and downstream signaling proteins like p-FRS2 and p-ERK in tumor tissues at different time points after this compound administration.

-

Biomarker Analysis: In HCC models, downstream targets of the FGF19-FGFR4 pathway, such as the bile acid synthesis enzyme CYP7A1, can be measured as a pharmacodynamic biomarker of target engagement.

Safety and Tolerability

Selective FGFR4 inhibitors are generally well-tolerated in preclinical models. However, potential side effects related to the inhibition of FGFR4's physiological functions should be monitored. The most common adverse event observed in clinical trials with FGFR4 inhibitors is diarrhea, which is thought to be related to the disruption of bile acid homeostasis.[6] Monitoring for changes in body weight, behavior, and signs of gastrointestinal distress is recommended.

By following these guidelines and protocols, researchers can effectively utilize this compound to investigate the role of FGFR4 in various disease models and evaluate its therapeutic potential.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. First-in-Human Study of INCB062079, a Fibroblast Growth Factor Receptor 4 Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. First-in-Human Study of INCB062079, a Fibroblast Growth Factor Receptor 4 Inhibitor, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Selective FGFR4 Inhibitor Fisogatinib (BLU-554)

For research use only. Not for use in diagnostic procedures.

Introduction

Fisogatinib (also known as BLU-554) is a potent and highly selective oral inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2] It has demonstrated significant anti-tumor activity in preclinical models of hepatocellular carcinoma (HCC) that are dependent on FGFR4 signaling.[1][2] Fisogatinib covalently binds to a unique cysteine residue (Cys552) in the kinase domain of FGFR4, conferring its high selectivity over other FGFR family members (FGFR1-3).[3] This document provides detailed information on the solubility of Fisogatinib and protocols for its use in common laboratory experiments.

Physicochemical Properties and Solubility

Proper dissolution of Fisogatinib is critical for accurate and reproducible experimental results. The following table summarizes its solubility in common laboratory solvents. It is recommended to sonicate to aid dissolution.[4]

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₄Cl₂N₄O₄ | [4] |

| Molecular Weight | 503.38 g/mol | [4] |

| CAS Number | 1707289-21-1 | [4] |

| Solubility in DMSO | 93 - 100 mg/mL (184.75 - 198.65 mM) | [1][4] |

| Solubility in Ethanol | 2 mg/mL (3.97 mM) | [4] |

| Aqueous Solubility | < 1 mg/mL (insoluble or slightly soluble) | [4] |

Note: For aqueous buffers, it is recommended to first dissolve Fisogatinib in DMSO to make a stock solution and then dilute it with the aqueous buffer of choice.[4] Avoid repeated freeze-thaw cycles of stock solutions.

FGFR4 Signaling Pathway

FGFR4 signaling is initiated by the binding of its ligand, primarily Fibroblast Growth Factor 19 (FGF19), in complex with the co-receptor β-Klotho. This leads to receptor dimerization and autophosphorylation of the intracellular kinase domain. The activated FGFR4 then phosphorylates downstream adaptor proteins, such as FGFR Substrate 2 (FRS2).[5] Phosphorylated FRS2 serves as a docking site for GRB2, which in turn recruits SOS1 to activate the RAS-RAF-MEK-ERK (MAPK) pathway.[5][6] Additionally, the PI3K-AKT and STAT signaling pathways are also activated downstream of FGFR4, promoting cell proliferation, survival, and migration.[5][6]

Caption: FGFR4 Signaling Pathway

Experimental Protocols

The following are example protocols for common experiments using Fisogatinib. These should be adapted based on specific experimental needs and cell lines.

In Vitro Kinase Assay

This protocol is for determining the inhibitory activity of Fisogatinib against recombinant human FGFR4 kinase.

Materials:

-

Recombinant Human FGFR4 (e.g., Reaction Biology Cat. No. 1769-0000-1)

-

Kinase Assay Buffer (e.g., 60 mM HEPES-NaOH, pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 µM Na-orthovanadate, 1.2 mM DTT, 50 µg/ml PEG20,000)[7]

-

ATP (the concentration should be at the Km value for ATP, which is approximately 2.3 µM for FGFR4)[7]

-

Substrate: Poly(Glu,Tyr) 4:1 (e.g., 0.1 mg/mL)[8]

-

Fisogatinib (BLU-554)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white plates

Procedure:

-

Prepare serial dilutions of Fisogatinib in DMSO. Then, dilute in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.

-

Add 1 µL of the diluted Fisogatinib or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 2 µL of recombinant FGFR4 enzyme to each well.

-

Add 2 µL of a mix of the substrate and ATP to initiate the reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

Cell-Based Proliferation Assay

This protocol describes how to assess the effect of Fisogatinib on the proliferation of cancer cell lines with activated FGFR4 signaling, such as MDA-MB-453 or Hep3B.

Materials:

-

MDA-MB-453 or Hep3B cells

-

Complete growth medium (e.g., for Hep3B: Eagle's Minimum Essential Medium with 10% fetal bovine serum)[4]

-

Fisogatinib (BLU-554)

-

96-well clear-bottom black plates

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

Procedure:

-

The day before the experiment, seed the cells in a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate at 37°C in a 5% CO₂ incubator overnight.

-

The next day, prepare serial dilutions of Fisogatinib in the complete growth medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Fisogatinib or vehicle control.

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader. The signal is proportional to the number of viable cells.

Western Blotting for FGFR4 Pathway Inhibition

This protocol is for detecting the phosphorylation status of key downstream effectors of the FGFR4 pathway, such as FRS2 and ERK, in response to Fisogatinib treatment.

Materials:

-

FGFR4-dependent cell line (e.g., ST8814 resistant cells)

-

Complete growth medium

-

Fisogatinib (BLU-554)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies:

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of Fisogatinib (e.g., 1 µM) or vehicle control for a specified time (e.g., 4 hours).[1]

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C, following the manufacturer's recommended dilutions.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Fisogatinib in a mouse xenograft model using an FGFR4-dependent tumor cell line like Hep3B.

Materials:

-

Immunodeficient mice (e.g., male FVB/NRj mice)[1]

-

Hep3B cells

-

Matrigel

-

Fisogatinib (BLU-554)

-

Vehicle for oral administration (e.g., a suspension in a solution containing DMSO, PEG300, Tween-80, and saline)[2]

Procedure:

-

Subcutaneously inject a suspension of Hep3B cells (e.g., 5 x 10⁶ cells) in a 1:1 mixture of PBS and Matrigel into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Prepare the Fisogatinib formulation for oral administration. A sample formulation involves dissolving Fisogatinib in DMSO, then adding PEG300, Tween-80, and saline.[2]

-

Administer Fisogatinib orally (p.o.) to the treatment group at a specified dose (e.g., 10 mg/kg) and schedule (e.g., once daily).[1][2] Administer the vehicle to the control group.

-

Monitor the tumor size and body weight of the mice regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

Caption: Experimental Workflow

References

- 1. bcrj.org.br [bcrj.org.br]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. Reactome | Signaling by FGFR4 [reactome.org]

- 4. atcc.org [atcc.org]

- 5. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hep3B Cell Line: Hepatocellular Carcinoma Research and Discovery [cytion.com]

- 7. proqinase.com [proqinase.com]

- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 9. Phospho-FRS2 (Tyr196) Polyclonal Antibody (PA5-105926) [thermofisher.com]

- 10. FRS2 antibody (11503-1-AP) | Proteintech [ptglab.com]

Application Notes and Protocols for Western Blot Analysis of Fgfr4-IN-7 Treated Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and metabolism.[1] Dysregulation of the FGFR4 signaling pathway has been implicated in the development and progression of several cancers, particularly hepatocellular carcinoma (HCC).[2][3] Fgfr4-IN-7 is a small molecule inhibitor designed to target FGFR4, offering a potential therapeutic strategy for cancers driven by aberrant FGFR4 activity. Western blotting is a fundamental technique used to detect and quantify changes in protein expression and phosphorylation status, making it an essential tool for evaluating the efficacy and mechanism of action of inhibitors like this compound.

This document provides a detailed protocol for performing Western blot analysis on cells treated with this compound to assess its impact on the FGFR4 signaling pathway.

Data Presentation

While specific quantitative data for this compound was not available in the reviewed literature, the following table provides a template for summarizing expected quantitative Western blot results based on studies with other FGFR4 inhibitors. Researchers should replace the placeholder data with their experimental results. Densitometric analysis of Western blot bands should be performed and normalized to a loading control (e.g., β-actin or GAPDH).

Table 1: Expected Quantitative Analysis of Protein Expression Following this compound Treatment in Huh7 Cells

| Target Protein | Treatment Group | Normalized Densitometry (Arbitrary Units) | Fold Change vs. Vehicle |

| p-FGFR4 (Tyr642) | Vehicle Control | 1.00 | 1.0 |

| This compound (Low Conc.) | Data | Data | |

| This compound (High Conc.) | Data | Data | |

| Total FGFR4 | Vehicle Control | 1.00 | 1.0 |

| This compound (Low Conc.) | Data | Data | |

| This compound (High Conc.) | Data | Data | |

| p-FRS2α (Tyr196) | Vehicle Control | 1.00 | 1.0 |

| This compound (Low Conc.) | Data | Data | |

| This compound (High Conc.) | Data | Data | |

| p-ERK1/2 (Thr202/Tyr204) | Vehicle Control | 1.00 | 1.0 |

| This compound (Low Conc.) | Data | Data | |

| This compound (High Conc.) | Data | Data | |

| p-AKT (Ser473) | Vehicle Control | 1.00 | 1.0 |

| This compound (Low Conc.) | Data | Data | |

| This compound (High Conc.) | Data | Data | |

| p-STAT3 (Tyr705) | Vehicle Control | 1.00 | 1.0 |

| This compound (Low Conc.) | Data | Data | |

| This compound (High Conc.) | Data | Data |

Note: This table is a template. "Low Conc." and "High Conc." refer to concentrations of this compound that should be determined through dose-response experiments.

Experimental Protocols

Cell Culture and this compound Treatment

Recommended Cell Lines: Hepatocellular carcinoma cell lines such as Huh7 and JHH7 are suitable models as they express FGFR4.[4]

Protocol:

-

Culture Huh7 or JHH7 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seed cells in 6-well plates and allow them to reach 70-80% confluency.

-

For dose-response experiments, treat the cells with increasing concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM) for a fixed time (e.g., 24 hours). A vehicle control (e.g., DMSO) should be included.

-

For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 1 µM) for various durations (e.g., 1, 6, 12, 24 hours).

Protein Extraction

-

After treatment, aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.